N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Catalog No.
S12169874
CAS No.
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-a...

Product Name

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3/h4-9,11,15H,10H2,1-3H3

InChI Key

STLJEVMXDVTBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with an isopropyl group and a methoxybenzyl moiety. The molecular formula of this compound is C13H18N4O, and it features a five-membered heterocyclic pyrazole ring that is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The chemical reactivity of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can be explored through various reactions typical of pyrazole derivatives. These reactions may include:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitution: The methoxy group on the benzyl moiety can direct electrophiles to ortho and para positions on the aromatic ring.
  • Reduction reactions: The nitro or carbonyl groups, if present, can be reduced to amines, enhancing biological activity.

Compounds containing the pyrazole ring have been extensively studied for their biological properties. N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine may exhibit:

  • Antimicrobial activity: Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory properties: Pyrazole derivatives are often explored for their potential to inhibit inflammatory pathways.
  • Anticancer effects: Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells.

The synthesis of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the methoxybenzyl group: This step may involve a nucleophilic substitution reaction where 3-methoxybenzyl chloride reacts with the pyrazole amine.
  • Isopropyl substitution: The isopropyl group can be introduced via alkylation using isopropyl halides.

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Its unique structure may be useful in developing new polymers or materials with specific properties.

Interaction studies involving N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine could focus on:

  • Protein binding assays: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Molecular docking studies: These studies can predict how well the compound fits into active sites of target enzymes or receptors.

Such studies are essential for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructureUnique Features
3,5-DimethylpyrazoleStructureSimpler structure, commonly used as a ligand in coordination chemistry.
4-MethylpyrazoleStructureExhibits antifungal properties; simpler methyl substitution.
1-MethylpyrazoleStructureKnown for its role in organic synthesis; less complex than the target compound.

Uniqueness

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine stands out due to its specific combination of a methoxy group and an isopropyl substituent on the pyrazole ring, which may enhance its lipophilicity and biological activity compared to other simpler pyrazoles. This unique structure could lead to distinct pharmacological profiles not observed in other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.152812238 g/mol

Monoisotopic Mass

245.152812238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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